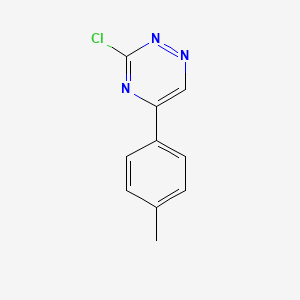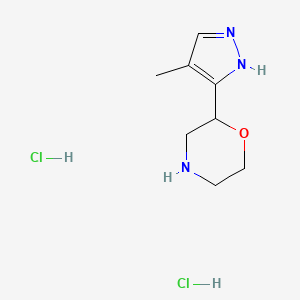
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
A study by Dyachenko et al. (2013) explored the synthesis of hexahydropyrazoloisoquinoline and hexahydrocycloheptapyrazolopyridine derivatives through the condensation of 1-acyl-2-(morpholin-4-yl)cycloalkenes. These derivatives were then alkylated, demonstrating the utility of morpholine derivatives in synthesizing complex heterocyclic systems with potential applications in medicinal chemistry.Molecular Structure Analysis
The molecular formula of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is C8H15Cl2N3O . The InChI Key is LSZDBQVBANDHID-UHFFFAOYSA-N.Applications De Recherche Scientifique
Antinociceptive Effects
Research has demonstrated the antinociceptive (pain-relieving) properties of pyrazolyl derivatives in animal models. For example, a study by Prokopp et al. (2006) investigated a pyrazolyl-thiazole derivative, showing its ability to induce dose-dependent antinociception in mice without affecting spontaneous locomotion or motor performance, suggesting its potential as a non-opioid pain reliever (Prokopp et al., 2006).
Neuroprotective Properties
Certain pyrazole and morpholine derivatives have been explored for their neuroprotective effects. For instance, Nagayama et al. (1999) found that a synthetic cannabinoid agonist reduced neuronal loss after cerebral ischemia in rats, pointing to the therapeutic potential of cannabinoids in stroke and related conditions (Nagayama et al., 1999).
Modulation of Neurotransmitter Release
Compounds with morpholine components have been shown to modulate neurotransmitter release in the brain. Gessa et al. (1998) reported that cannabinoids, including those with morpholine structures, decrease acetylcholine release in the medial-prefrontal cortex and hippocampus, which may impact cognitive processes (Gessa et al., 1998).
Anti-Inflammatory Activity
Research on pyrazole derivatives also extends to anti-inflammatory effects. El-Tombary (2013) synthesized new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their anti-inflammatory activity, suggesting the potential use of such compounds in the treatment of inflammatory diseases (El-Tombary, 2013).
Gastrointestinal and Cardiovascular Effects
Cannabinoids, including those with morpholine and pyrazole structures, have been studied for their effects on gastrointestinal propulsion and cardiovascular functions, indicating a wide range of possible therapeutic applications beyond pain and inflammation (Colombo et al., 1998; Banno et al., 1999).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been utilized in medicinal chemistry to develop various therapeutic agents. These compounds have shown potential in creating scaffolds for anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities.
Mode of Action
It’s known that the morpholine and pyrazole components of this compound suggest its use in coordination chemistry, where it could act as a ligand to form complexes with various metals. These complexes can have diverse applications ranging from catalysis to materials science.
Biochemical Pathways
Compounds similar to 2-mpm have been evaluated for their anti-proliferative activity against different cancer cell lines. The potential of 2-MPM in this field could involve studying its effects on cell growth and viability, which may lead to the development of new anticancer treatments.
Result of Action
Propriétés
IUPAC Name |
2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-10-11-8(6)7-5-9-2-3-12-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDBQVBANDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



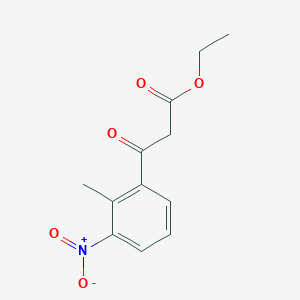
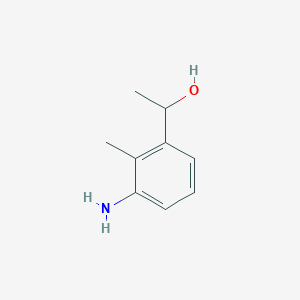
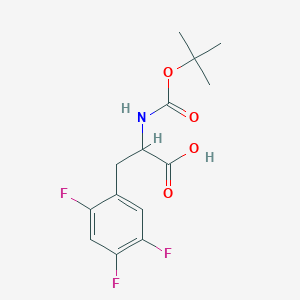

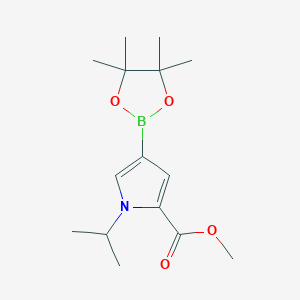


![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)
![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)
![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)

